molecular formula C7H9Br2NO B1377666 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide CAS No. 1423024-94-5

1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide

Cat. No. B1377666
M. Wt: 282.96 g/mol
InChI Key: ORJHTXIFPXVTQH-UHFFFAOYSA-N
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Description

Bromoethyl compounds are a class of organic compounds that contain a bromoethyl group (-CH2-CH2-Br). They are often used in organic synthesis due to their reactivity .


Synthesis Analysis

Bromoethyl compounds can be synthesized by the reaction of ethene with hydrogen bromide . The bromination of organic molecules has been extensively studied, and there is a demand for safe and sustainable methodologies .


Molecular Structure Analysis

The molecular structure of bromoethyl compounds generally consists of a two-carbon chain (ethyl group) with a bromine atom attached .


Chemical Reactions Analysis

Bromoethyl compounds can undergo various chemical reactions, including substitution and elimination reactions, due to the presence of the reactive bromine atom .


Physical And Chemical Properties Analysis

Bromoethyl compounds are usually colorless liquids with an ether-like odor . They have a high density and are miscible with many organic solvents .

Scientific Research Applications

Synthetic Utility and Structure Elucidation

1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide derivatives have been studied for their synthetic utility. For example, the structure of products obtained by reacting 1,4-dihydropyridine with pyridinium bromide perbromide has been confirmed by NMR spectroscopy as the 2-bromomethyl derivative. This derivative's reaction with various nucleophiles has been extensively studied, highlighting its potential in synthetic chemistry (Alker & Swanson, 1990).

Selective Mono Bromination

Selective mono bromination of 1,4-dihydropyridines to synthesize 2-monobromomethyl derivatives showcases the precise control over the bromination process. This specificity is achieved by using pyridinium bromide perbromide under controlled conditions, demonstrating the compound's versatility in synthetic applications (Mirzaei & Zenouz, 1997).

Hyperbranched Polyelectrolytes

The compound has also been utilized in the synthesis of hyperbranched polyelectrolytes. Through the poly(N-alkylation) of 3,5-bis(bromomethyl)pyridine hydrobromide derivatives, new hyperbranched polyelectrolytes have been produced, with their structure and properties investigated through NMR spectroscopy and kinetic studies. This research demonstrates the compound's application in creating advanced materials (Monmoton et al., 2008).

Bromination and Nucleophilic Substitution Reactions

The bromination of 4-aryl-3,5-dialkoxycarbonyl-2,6-dimethyl-1,4-dihydropyridines and subsequent nucleophilic substitution reactions have been explored, providing insights into the compound's reactivity and potential for generating various derivatives. Such studies have implications for the development of new synthetic methodologies (Skrastin'sh et al., 1991).

Importance in Synthesis of Amphiphilic 1,4-Dihydropyridines

Research has also highlighted the synthesis of 2,6-di(bromomethyl)-3,5-bis(alkoxycarbonyl)-4-aryl-1,4-dihydropyridines as intermediates for the synthesis of amphiphilic 1,4-dihydropyridines. These compounds are pivotal for the development of various lipid-like compounds based on the 1,4-dihydropyridine cycle, demonstrating the broad applicability of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide in medicinal chemistry (Rucins et al., 2020).

Safety And Hazards

Bromoethyl compounds can be hazardous. They are often classified as highly flammable liquids and vapors. They may also be harmful to aquatic life with long-lasting effects .

Future Directions

The future research directions in this field could involve the development of safer and more sustainable methods for the synthesis and use of bromoethyl compounds .

properties

IUPAC Name

1-(2-bromoethyl)pyridin-2-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.BrH/c8-4-6-9-5-2-1-3-7(9)10;/h1-3,5H,4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJHTXIFPXVTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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